molecular formula C20H19NO4 B290091 1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid

1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid

Katalognummer B290091
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: BZAYANARTAKJTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fmoc-L-4-Pip-OH and is commonly used in the field of biochemistry and medicinal chemistry.

Wirkmechanismus

The mechanism of action of 1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid is related to its use as a protecting group in peptide synthesis. The Fmoc group is attached to the N-terminus of the amino acid residue to protect it from unwanted reactions during the synthesis process. The Fmoc group is later removed using a base such as piperidine to reveal the free amino group, which can then be used to form peptide bonds.
Biochemical and Physiological Effects
1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid does not have any known biochemical or physiological effects as it is mainly used as a protecting group in peptide synthesis. However, the peptides synthesized using this compound may have various biological activities and can be used for further research and development.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid as a protecting group in peptide synthesis has several advantages. It is a stable and easily removable protecting group that does not require harsh conditions for removal. It also allows for the synthesis of peptides with high purity and yield.
However, there are also limitations to its use. The synthesis of peptides using Fmoc chemistry can be time-consuming and requires multiple steps. The use of Fmoc chemistry also requires specialized equipment and expertise, which can be a limitation for some laboratories.

Zukünftige Richtungen

For research include the development of new protecting groups and the use of peptides synthesized using Fmoc chemistry for drug discovery and development.

Synthesemethoden

The synthesis of 1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid involves the reaction of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide. The product is then purified using column chromatography to obtain pure 1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid is widely used in scientific research, particularly in the field of biochemistry and medicinal chemistry. It is used as a protecting group for the synthesis of peptides and proteins. The Fmoc group is attached to the N-terminus of the amino acid residue to protect it during the synthesis process. It is later removed using a base such as piperidine to reveal the free amino group.

Eigenschaften

Molekularformel

C20H19NO4

Molekulargewicht

337.4 g/mol

IUPAC-Name

1-(9H-fluoren-9-yloxycarbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)13-9-11-21(12-10-13)20(24)25-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)

InChI-Schlüssel

BZAYANARTAKJTL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C(=O)OC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

C1CN(CCC1C(=O)O)C(=O)OC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.